S-Methyl (heptylsulfanyl)ethanethioate
Description
This compound is a sulfur-containing ester with the formula C₃H₆OS, featuring a methyl group bonded to a thioacetate moiety. It is widely recognized for its role in food flavoring (e.g., cheese, melon, whiskey) due to its pungent, cheesy aroma .
Properties
CAS No. |
153478-29-6 |
|---|---|
Molecular Formula |
C10H20OS2 |
Molecular Weight |
220.4 g/mol |
IUPAC Name |
S-methyl 2-heptylsulfanylethanethioate |
InChI |
InChI=1S/C10H20OS2/c1-3-4-5-6-7-8-13-9-10(11)12-2/h3-9H2,1-2H3 |
InChI Key |
DOIXAEGXYWJNKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSCC(=O)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Thioesterification: One common method to synthesize S-Methyl (heptylsulfanyl)ethanethioate involves the reaction of heptyl mercaptan with methyl thioacetate in the presence of a suitable acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C.
Grignard Reaction: Another synthetic route involves the use of a Grignard reagent, such as heptyl magnesium bromide, which reacts with methyl thioacetate to form the desired thioester. This reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound often involves large-scale thioesterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-Methyl (heptylsulfanyl)ethanethioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives. Common reagents include alkyl halides and nucleophiles like thiolates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; performed under anhydrous conditions.
Substitution: Alkyl halides, thiolates; reactions are usually conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various thioether derivatives.
Scientific Research Applications
Chemistry: S-Methyl (heptylsulfanyl)ethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex organosulfur compounds and is utilized in the development of novel materials with unique properties.
Biology: In biological research, this compound is studied for its potential role in cellular signaling pathways involving sulfur-containing molecules. It is also investigated for its antimicrobial properties and its ability to modulate enzyme activity.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting sulfur metabolism pathways. Its derivatives are being studied for their efficacy in treating various diseases, including cancer and infectious diseases.
Industry: The compound finds applications in the fragrance and flavor industry due to its distinctive odor. It is also used as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of S-Methyl (heptylsulfanyl)ethanethioate involves its interaction with various molecular targets, primarily through its sulfur atom. The compound can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural and Chemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Odor Profile |
|---|---|---|---|---|---|
| S-Methyl ethanethioate | 1534-08-3 | C₃H₆OS | 90.14 | 97–99 | Pungent, cheesy, sulfuraceous |
| S-Methyl butanethioate | 2432-51-1 | C₅H₁₀OS | 118.19 | Not reported | Putrid, rancid, cabbage-like |
| S-Methyl methanesulfonothioate | Not specified | C₂H₆O₂S₂ | 142.20 | Not reported | Sulfurous, sharp |
Key Observations :
Key Observations :
Key Observations :
- S-Methyl ethanethioate’s flammability (boiling point ~98°C) necessitates careful storage .
- Limited safety data exist for S-Methyl butanethioate, emphasizing precautionary handling .
Research Findings and Data Gaps
- S-Methyl ethanethioate is well-studied in food chemistry, with established correlations between its concentration and sensory attributes (e.g., +0.94 correlation with "fresh cream" aroma in cheese models) .
- Its hypothesized properties (e.g., higher molecular weight, reduced volatility) could be inferred from analogs but require experimental validation.
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